molecular formula C13H12N2O2S B15059368 5,6-Dimethoxy-2-(thiophen-2-yl)-1H-benzo[d]imidazole

5,6-Dimethoxy-2-(thiophen-2-yl)-1H-benzo[d]imidazole

Cat. No.: B15059368
M. Wt: 260.31 g/mol
InChI Key: UTBHZZQZAUSAMA-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-2-(thiophen-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with methoxy groups at positions 5 and 6, and a thiophene ring at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxy-2-(thiophen-2-yl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization and functionalization steps. One common method involves the use of 5,6-dimethoxy-1,2-phenylenediamine and thiophene-2-carboxaldehyde under acidic conditions to form the desired benzimidazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-2-(thiophen-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5,6-Dimethoxy-2-(thiophen-2-yl)-1H-benzo[d]imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dimethoxy-2-(thiophen-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Thiophen-2-yl)-1H-benzo[d]imidazole: Lacks the methoxy groups at positions 5 and 6.

    5,6-Dimethoxy-1H-benzo[d]imidazole: Lacks the thiophene ring at position 2.

    2-(Furan-2-yl)-1H-benzo[d]imidazole: Contains a furan ring instead of a thiophene ring.

Uniqueness

5,6-Dimethoxy-2-(thiophen-2-yl)-1H-benzo[d]imidazole is unique due to the presence of both methoxy groups and the thiophene ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a therapeutic agent or material for industrial applications .

Properties

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

5,6-dimethoxy-2-thiophen-2-yl-1H-benzimidazole

InChI

InChI=1S/C13H12N2O2S/c1-16-10-6-8-9(7-11(10)17-2)15-13(14-8)12-4-3-5-18-12/h3-7H,1-2H3,(H,14,15)

InChI Key

UTBHZZQZAUSAMA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)NC(=N2)C3=CC=CS3)OC

Origin of Product

United States

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